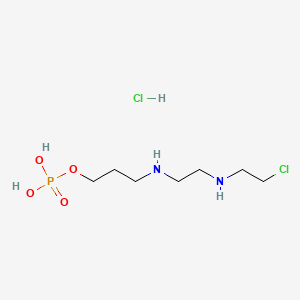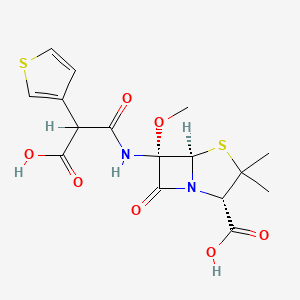
2-Hydroxypropyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxypropyl dihydrogen phosphate is a hydroxyalkyl phosphate consisting of propane-1,2-diol having a phosphate group at the 1-position. It derives from a propane-1,2-diol. It is a conjugate acid of a 2-hydroxypropyl phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Skeletal Metabolism : A study by Silverberg et al. (1986) investigated the effects of phosphate administration on human skeletal metabolism. They found that brief periods of phosphate administration could be beneficial in treating disorders associated with low bone turnover, such as osteoporosis (Silverberg et al., 1986).
Cyto-toxicity and Biocompatibility : Weaver et al. (2010) explored the biocompatibility and cytotoxicity of a family of choline phosphate ionic liquids, including choline dihydrogen phosphate. They found potential use as a stabilizing excipient for protein therapeutics (Weaver et al., 2010).
Allergic Contact Dermatitis : Research by Lomholt et al. (2001) identified sodium dihydroxycetyl phosphate as a contact allergen in a cosmetic product, suggesting its potential allergenic properties in certain applications (Lomholt et al., 2001).
Antiviral Activity : Yao et al. (2020) studied the antiviral activity of hydroxychloroquine, which shares a mechanism of action with chloroquine phosphate, against SARS-CoV-2 in vitro (Yao et al., 2020).
Flame Retardants and Plasticizers : Bastiaensen et al. (2021) assessed human exposure to various organophosphate flame retardants and plasticizers, including their potential developmental and carcinogenic effects (Bastiaensen et al., 2021).
Thermal Inactivation and Aggregation in Proteins : Maloletkina et al. (2010) investigated the effect of 2-hydroxypropyl-beta-cyclodextrin on thermal aggregation of proteins, finding that it accelerates aggregation due to destabilization of the enzyme molecule (Maloletkina et al., 2010).
Mouse Skin Carcinogenicity Tests : A study by Van Duuren et al. (1978) on the carcinogenic activity of various flame retardants, including phosphate-related compounds, revealed the potential carcinogenic effects of some flame retardants (Van Duuren et al., 1978).
H2PO4− Fluorescent Sensors : Zhang et al. (2014) reviewed the progress in developing fluorescent sensors for dihydrogen phosphate, highlighting their applications in chemistry and life sciences (Zhang et al., 2014).
Organomineral Crystal Growth : Horiuchi et al. (1995) studied the organomineral material 2-Amino-5-nitropyridinium dihydrogen phosphate, focusing on its quadratic optical nonlinear properties (Horiuchi et al., 1995).
Gastrointestinal Physiology : A study by Ebihara et al. (2006) on hydroxypropyl-distarch phosphate from potato starch found it influences fecal output and mineral absorption in rats (Ebihara et al., 2006).
Eigenschaften
CAS-Nummer |
10602-14-9 |
|---|---|
Produktname |
2-Hydroxypropyl dihydrogen phosphate |
Molekularformel |
C3H9O5P |
Molekulargewicht |
156.07 g/mol |
IUPAC-Name |
2-hydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H9O5P/c1-3(4)2-8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
PDKDLYHHQBVFJL-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(O)O)O |
Kanonische SMILES |
CC(COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




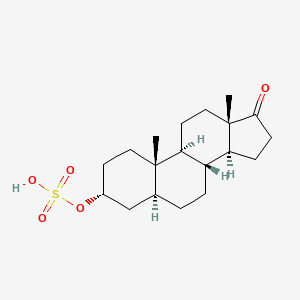
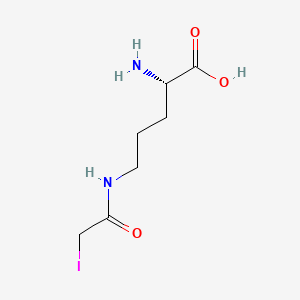
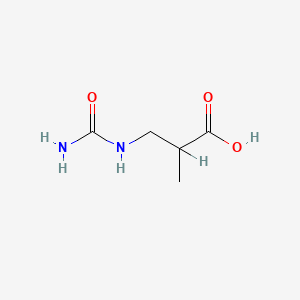
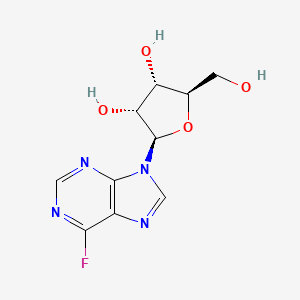
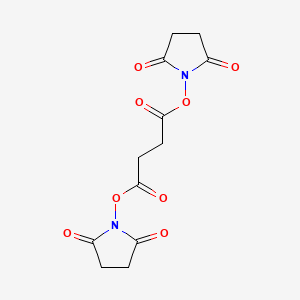
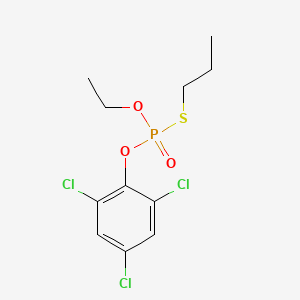
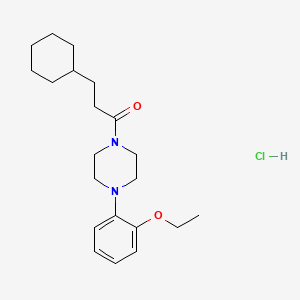

![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)
